molecular formula C26H44O6 B1635094 Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate

Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate

Cat. No.: B1635094
M. Wt: 452.6 g/mol
InChI Key: YVUPJRVTTNZUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid, 2-methyl-, 1,2-ethanediyl ester with dodecyl 2-methyl-2-propenoate. This compound is known for its unique properties and applications in various fields, including industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using large reactors. The monomers are mixed with the initiators and subjected to controlled temperature and pressure conditions to ensure consistent polymer formation. The resulting polymer is then purified and processed into the desired form for various applications.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.

    Biology: Employed in the development of biocompatible materials for medical applications.

    Medicine: Utilized in drug delivery systems due to its unique properties.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties.

Mechanism of Action

The mechanism of action of Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The polymer can form strong intermolecular interactions with other compounds, leading to the formation of stable complexes. These interactions are crucial for its applications in drug delivery and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate exhibits unique properties such as enhanced hydrophobicity and improved mechanical strength. These characteristics make it particularly suitable for applications requiring durable and water-resistant materials.

Properties

Molecular Formula

C26H44O6

Molecular Weight

452.6 g/mol

IUPAC Name

dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C16H30O2.C10H14O4/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-7(2)9(11)13-5-6-14-10(12)8(3)4/h2,4-14H2,1,3H3;1,3,5-6H2,2,4H3

InChI Key

YVUPJRVTTNZUEI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C(=C)C

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C(=C)C

Pictograms

Irritant

Origin of Product

United States

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